Ethanol-2,2,2-d3
Overview
Description
Ethanol-2,2,2-d3 is an isotope-labeled analog of ethanol, wherein methyl protons are replaced by deuterium .
Synthesis Analysis
The synthesis of ethanol, including its isotope-labeled analogs, can be achieved through a process known as retrosynthetic analysis. This involves reasoning backwards from the target molecule to identify the starting materials needed for the synthesis . Another approach involves the hydration of ethylene, although this process is limited by the low equilibrium ethylene conversion at elevated temperatures .
Molecular Structure Analysis
The molecular structure of Ethanol-2,2,2-d3 is represented by the linear formula CD3CH2OH .
Chemical Reactions Analysis
Ethanol, including its isotope-labeled analogs, can undergo various chemical reactions. For instance, ethanol can be synthesized from CO2, dimethyl ether (DME), and H2. This reaction can be effectively promoted with a Ru–Co bimetallic catalyst using LiI as a promoter .
Physical And Chemical Properties Analysis
Ethanol-2,2,2-d3 has a molecular weight of 49.09 and a linear formula of CD3CH2OH. It is a liquid with a refractive index of n20/D 1.3611 (lit.), a boiling point of 78°C (lit.), and a density of 0.835 g/mL at 25°C (lit.) .
Scientific Research Applications
Catalysis and Chemical Reactions
- Ethanol is a key industrial chemical with applications in catalysis. Studies have shown that ethanol dehydrogenation is highly reactive at the oxygen-Pd-Au interface, leading to increased acetaldehyde production and promoting cross-esterification to produce ethyl acetate. Isotope-labeling experiments using CD3CH2OH (a deuterated form of ethanol) have played a crucial role in identifying C-C bond breakage and methane production in these reactions (Evans et al., 2019).
Fuel Cell Technology
- Ethanol is an alternative fuel in direct combustion fuel cells. By modifying the platinum anode with tin, the overall electrocatalytic activity for ethanol oxidation is enhanced, and the poisoning by adsorbed CO from ethanol dissociative chemisorption is reduced. This advancement is significant for the development of direct ethanol fuel cells (DEFCs) (Lamy et al., 2004).
Pharmaceutical Analysis
- Ethanol-based pharmaceutical products, such as tinctures and disinfectants, can be analyzed using a direct catalytic methanol (or ethanol) fuel cell device for their ethanol content. This application is critical in ensuring the quality and consistency of pharmaceutical products (Tomassetti et al., 2018).
Chemistry Education
- Ethanol's role as an alternative and renewable energy source is an important aspect in the teaching of chemistry. Lessons based on the use of bioethanol align with socio-critical and problem-oriented approaches to chemistry education, emphasizing the societal dimension of scientific and technological issues (Feierabend & Eilks, 2011).
Lipid Membranes and Biochemistry
- Studies on lipid membranes have investigated the effect of ethanol on their molecular structure and dynamics. High-resolution X-ray and neutron scattering experiments revealed how ethanol affects the fluidity and permeability of lipid membranes, providing insights into membrane biophysics (Toppozini et al., 2012).
Environmental Applications
- Ethanol's role in the anaerobic biotransformation of 2,4-dinitrotoluene (DNT) was explored, showing how ethanol can influence the biodegradation of environmental pollutants. This research has implications for bioremediation strategies (Cheng et al., 1996).
Safety And Hazards
Future Directions
The production of bioethanol, including isotope-labeled analogs like Ethanol-2,2,2-d3, is of great importance due to its potential as a renewable energy source. The second-generation ethanol (2GE) is currently still in development stages, looking for different alternatives according to each region under study .
properties
IUPAC Name |
2,2,2-trideuterioethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSCWFLJHTTHZ-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334030 | |
Record name | Ethanol-2,2,2-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
49.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trideuterioethanol | |
CAS RN |
1759-87-1 | |
Record name | Ethanol-2,2,2-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1759-87-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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